molecular formula C19H14N2O2 B11765047 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 91680-07-8

2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No.: B11765047
CAS No.: 91680-07-8
M. Wt: 302.3 g/mol
InChI Key: PVYJSGKVLKXOLT-UHFFFAOYSA-N
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Description

2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step reactions. One common method includes the Cu-catalyzed decarboxylative annulation of N-phenylglycines and maleimides . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the Cu-catalyzed decarboxylative annulation suggests its potential for industrial applications. The use of readily available starting materials and catalysts makes this method viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The benzyl and methyl groups can undergo substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione stands out due to its unique combination of benzyl and methyl groups, which enhance its chemical reactivity and biological activity. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry.

Properties

CAS No.

91680-07-8

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-benzyl-4-methylpyrrolo[3,4-c]quinoline-1,3-dione

InChI

InChI=1S/C19H14N2O2/c1-12-16-17(14-9-5-6-10-15(14)20-12)19(23)21(18(16)22)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

PVYJSGKVLKXOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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